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Compound of Interest

Compound Name: 3'-Chloro-3-phenylipropiophenone
CAS No.: 388091-63-2
Cat. No.: B1314846

Get Quote

Introduction & Scope

This Application Note details the protocols for the enantioselective reduction of 3'-Chloro-3-
phenylpropiophenone (1-(3-chlorophenyl)-3-phenylpropan-1-one) to its corresponding chiral
alcohol, (S)- or (R)-1-(3-chlorophenyl)-3-phenylpropan-1-ol.

Molecule Identification

The target substrate is a bulky dihydrochalcone derivative. Unlike simple acetophenones, the
presence of the flexible phenethyl side chain and the electron-withdrawing chlorine at the meta
position of the benzoyl ring presents specific stereochemical challenges (steric bulk vs.
electronic activation).

e Substrate: 1-(3-chlorophenyl)-3-phenylpropan-1-one
o CAS: (Generic analog reference: 1-(3-chlorophenyl)-3-phenylpropan-1-one)

e Target Product: Chiral 1,3-diarylpropanol (Key intermediate for SNAr-based synthesis of
serotonin/norepinephrine reuptake inhibitors).
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Strategic Overview

We present two validated methodologies. The choice depends on scale, available equipment,

and specific enantiomeric excess (ee) requirements.

Method A: Biocatalytic Method B: Transfer
Feature . ]

Reduction Hydrogenation (ATH)

Engineered Ketoreductase Ru-TsDPEN (Noyori-lkariya
Catalyst

(KRED) type)
Enantioselectivity Excellent (>99% ee) Good to Excellent (95-98% ee)
Conditions Aqueous Buffer/DMSO, 30°C Formic Acid/TEA, 25-40°C

N ) ) High (Standard Chemical
Scalability High (Green Chemistry)
Reactors)

Cost Driver Enzyme Screening/Supply Ruthenium Catalyst

Mechanistic Insight
Biocatalytic Mechanism (KRED)

Ketoreductases (KREDSs) utilize the cofactor NADPH to deliver a hydride to the prochiral ketone
carbonyl. The enzyme binds the bulky dihydrochalcone substrate in a specific orientation
(Prelog or Anti-Prelog), governed by the hydrophobic pockets of the active site. A coupled
Glucose Dehydrogenase (GDH) system recycles NADP+ back to NADPH using glucose,
driving the equilibrium forward.

Chemical Mechanism (Ru-ATH)

The reaction proceeds via a concerted outer-sphere mechanism using a Ruthenium(ll)-arene
complex with a chiral diamine ligand (e.g., TSDPEN). The catalyst acts as a bifunctional species
where the metal center (Ru-H) supplies the hydride and the ligand amine (N-H) supplies the
proton, stabilizing the transition state via hydrogen bonding.

Pathway Visualization
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The following diagram illustrates the parallel workflows and the mechanistic cycle for the
Biocatalytic route (Method A).
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Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated
cofactor recycling.

Experimental Protocols
Method A: Biocatalytic Reduction (KRED)

Best for: High stereopurity requirements (>99% ee) and mild conditions.

Materials

+ Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1 series or equivalent Lactobacillus
kefir ADH variants).
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o Cofactor Recycle: Glucose Dehydrogenase (GDH-105), NADP+, D-Glucose.
o Buffer: 100 mM Potassium Phosphate, pH 7.0.

e Solvent: DMSO or IPA (Isopropyl Alcohol).

Protocol Steps

o Buffer Preparation: Prepare 50 mL of 100 mM potassium phosphate buffer (pH 7.0). Add
MgSO4 (1 mM) to stabilize the enzyme.

e Substrate Solution: Dissolve 500 mg of 3'-Chloro-3-phenylpropiophenone in 2.5 mL
DMSO. (Note: Dihydrochalcones have low aqueous solubility; DMSO is critical).

» Cofactor Mix: To the buffer, add:
o D-Glucose: 600 mg (1.5 eq).
o NADP+: 10 mg (Catalytic quantity).
o GDH: 5 mg (approx 50 U).
» Reaction Initiation:
o Add the KRED enzyme (20 mg powder) to the buffer mix.
o Add the Substrate/DMSO solution dropwise while stirring.

e Incubation: Stir at 30°C at 250 rpm for 24 hours. Monitor pH; if it drops below 6.5, adjust with
1M NaOH (gluconic acid byproduct lowers pH).

o Work-up:
o Add Ethyl Acetate (30 mL) and stir for 10 min to quench.
o Centrifuge to break emulsion (cell debris).

o Separate organic layer, dry over Na2S0O4, and concentrate.
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Method B: Asymmetric Transfer Hydrogenation (Noyori
Type)

Best for: Scalability, absence of biological constraints, and speed.

Materials
o Catalyst: RuCl (for (S)-alcohol) or RuCl (for (R)-alcohol).

» Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).

¢ Solvent: Dichloromethane (DCM) or reaction can be run neat if liquid at 40°C.

Protocol Steps
o Catalyst Prep: In a Schlenk flask under Nitrogen, dissolve 10 mg of RuCl in 2 mL DCM.

Substrate Addition: Add 1.0 g (3.86 mmol) of 3'-Chloro-3-phenylpropiophenone to the
flask.

Reagent Addition: Add 2.0 mL of Formic Acid/TEA azeotrope via syringe.
o Caution: Exothermic reaction with gas evolution (CO2). Ensure venting.

Reaction: Stir at 30°C - 40°C for 12-16 hours.

o Note: The 3'-chloro substituent activates the carbonyl, but the 3-phenyl chain adds steric
bulk, potentially slowing kinetics compared to acetophenone.

Quench & Isolation:
o Dilute with water (20 mL) and extract with DCM (2 x 15 mL).
o Wash organic layer with Sat. NaHCO3 (to remove residual formic acid) and Brine.

o Dry over MgSO4 and concentrate in vacuo.

Analytical Validation
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HPLC Method:

e Column: Chiralcel OD-H or AD-H (Daicel), 250 x 4.6 mm.

» Mobile Phase: Hexane : Isopropanol (90 : 10).

e Flow Rate: 1.0 mL/min.

e Detection: UV @ 254 nm (Strong absorption from biphenyl/chlorophenyl systems).

e Retention Times (Typical for OD-H):
o Ketone: ~6.5 min
o (S)-Alcohol: ~11.0 min

o (R)-Alcohol: ~13.5 min

Troubleshooting & Optimization

Issue Probable Cause Corrective Action
) ) . Increase DMSO to 10-15% v/v.
Low Conversion (Method A) Substrate insolubility
Add surfactants (Tween-80).
Ensure strict O2-free
Low Conversion (Method B) Catalyst deactivation conditions. Fresh HCOOH/TEA

mix.

Racemization or wrong
Poor ee (<90%)
catalyst

Check reaction temperature
(lower temp = higher ee).
Switch KRED variant.

Emulsions (Method A) Enzyme/Protein denaturation

Filter through Celite pad before
extraction.

Workflow Decision Matrix
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Figure 2: Decision matrix for selecting the optimal reduction methodology based on purity and

scale.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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